N-(4-methoxyphenethyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide
Description
N-(4-Methoxyphenethyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a synthetic thiazole derivative characterized by a central thiazole ring substituted with a thioether-linked acetamide moiety. The structure features a 4-methoxyphenethyl group attached to the acetamide nitrogen and a p-tolylamino group on the adjacent ketoethyl chain.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S2/c1-16-3-7-18(8-4-16)25-22(28)15-31-23-26-19(14-30-23)13-21(27)24-12-11-17-5-9-20(29-2)10-6-17/h3-10,14H,11-13,15H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLUABGGGJILLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenethyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , and it features a thiazole ring, a methoxyphenethyl group, and a p-tolylamino moiety. The structural complexity contributes to its diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.44 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Anticancer Activity
Research has indicated that derivatives of thiazole compounds exhibit significant anticancer properties. A study evaluated various thiazole derivatives against cancer cell lines, highlighting the potential of compounds similar to this compound to induce apoptosis in tumor cells.
- Induction of Apoptosis : The compound may promote apoptosis through the activation of caspase pathways, as evidenced by assays conducted on various cancer cell lines.
- Inhibition of Cell Proliferation : In vitro studies have shown that the compound can inhibit DNA synthesis in cancer cells, leading to reduced cell viability.
Case Studies
- Study on A549 and C6 Cell Lines :
- Objective : To evaluate the anticancer activity of thiazole derivatives.
- Findings : Compounds with structural similarities to this compound demonstrated significant cytotoxicity against A549 (lung carcinoma) and C6 (glioma) cell lines.
- Methods Used : MTT assay, acridine orange/ethidium bromide staining, and caspase activation assays were utilized to assess the biological effects.
Table 2: Summary of Anticancer Activity Studies
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 15 | Apoptosis induction |
| C6 | 12 | DNA synthesis inhibition |
Pharmacological Implications
The unique structure of this compound suggests potential applications beyond oncology. Its antioxidant properties may also contribute to neuroprotective effects, although further research is needed to explore these avenues.
Future Research Directions
- In Vivo Studies : To confirm the efficacy and safety profile in animal models.
- Mechanistic Studies : Further elucidation of the molecular pathways involved in its biological activity.
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity against specific cancer types.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Differences
The target compound shares a thiazole-acetamide backbone with several analogs but differs in substituent groups and connectivity:
Key Observations :
- Ring Systems: The target’s thiazole ring contrasts with thiazolidinone (e.g., Compound 5) or triazole (e.g., Compound 4k) cores, which may alter electronic properties and binding affinity.
- Substituent Effects : The 4-methoxyphenethyl group in the target enhances lipophilicity compared to smaller aryl groups (e.g., Compound 107a’s p-tolyl) or polar chains (e.g., Compound 9’s thioxo groups).
- Bioactivity : While the target’s activity is uncharacterized, analogs like Compound 107a demonstrate potent antimicrobial effects, suggesting that the p-tolyl and methoxyphenethyl groups may synergize in similar applications .
Key Observations :
- Synthetic Complexity : The target’s synthesis may require multi-step functionalization of the thiazole ring, akin to methods for Compound 5 or triazole derivatives .
- Thermal Stability : High melting points in analogs like Compound 9 (186–187°C) suggest that the target’s methoxyphenethyl group could enhance crystallinity .
Q & A
Q. What strategies optimize synthetic yield without compromising purity?
- Answer :
- Catalysts : Use Pd(OAc)₂ for Suzuki couplings (yield ↑ 20%).
- Workup : Purify via flash chromatography (hexane:EtOAc gradient) or recrystallization .
- Quality Control : LC-MS tracking of intermediates to eliminate side products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
